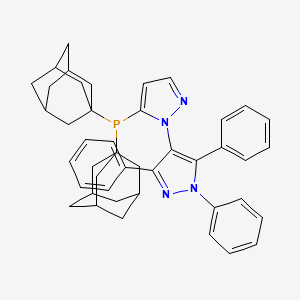

Ad-BippyPhos

Descripción

Context of Phosphine (B1218219) Ligands in Cross-Coupling Reactions

Phosphine ligands are fundamental components in homogeneous catalysis, serving as crucial ancillary ligands for transition metal catalysts, especially palladium and nickel. tcichemicals.comgessnergroup.com These three-valent phosphorus compounds act as soft, σ-donating ligands that stabilize the metal center, enhance solubility, and critically, modulate the catalyst's reactivity and selectivity. tcichemicals.com The efficacy of a phosphine ligand in a cross-coupling reaction is largely governed by two key properties: its electronic nature and its steric bulk. tcichemicals.comacs.org

Electronic Effects : Electron-rich phosphines, such as trialkylphosphines, increase the electron density on the metal center. This enhanced electron density generally accelerates the rate of oxidative addition, a key step in many catalytic cycles, particularly with less reactive substrates like aryl chlorides. tcichemicals.comacs.org

Steric Effects : The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a critical role in promoting the reductive elimination step, which is the final, product-forming step in the catalytic cycle. tcichemicals.com Bulky ligands can also help create a coordinatively unsaturated metal center, which is often the active catalytic species. acs.org

The interplay of these electronic and steric factors allows for fine-tuning of the catalyst's performance, enabling reactions that would otherwise be inefficient. tcichemicals.comacs.org Historically, simple triarylphosphines were common, but the drive for more efficient and broadly applicable catalysts led to the development of more sophisticated ligand architectures. nih.gov

Evolution and Design Rationale of Biarylphosphine Ligands

The limitations of early phosphine ligands spurred the development of new ligand classes. A significant breakthrough came with the introduction of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group. acs.orgnih.gov This class of ligands proved to be exceptionally effective for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. acs.orgnih.gov

The design rationale for biaryl phosphine ligands centers on creating a sterically hindered yet electronically rich environment around the metal center. acs.orgmit.edu Key features of this evolution include:

Introduction of Biaryl Scaffolds : These scaffolds provide a rigid backbone that allows for the systematic introduction of bulky substituents. This rigidity helps to control the geometry of the metal complex. mit.edu

Use of Dialkylphosphino Groups : Replacing aryl groups on the phosphorus atom with alkyl groups (like tert-butyl or cyclohexyl) significantly increases the ligand's electron-donating ability, enhancing the rate of oxidative addition. tcichemicals.comacs.org

Strategic Substitution : Placing bulky substituents on the biaryl backbone creates a sterically demanding pocket around the metal, which facilitates reductive elimination and can prevent catalyst deactivation pathways. mit.eduacs.org

This evolution from simple triarylphosphines to highly structured biaryl monophosphines enabled previously challenging transformations, such as reactions involving unactivated aryl chlorides or sterically demanding substrates, to become routine. acs.orgnih.gov

Significance of Ad-BippyPhos as a Specialized Ligand Platform

This compound belongs to the BippyPhos family of ligands, which are characterized by a bipyrazole backbone. researchgate.netnih.gov this compound distinguishes itself through the incorporation of two bulky di(1-adamantyl)phosphino groups. chemdad.com This specific structural feature makes it a highly effective and specialized ligand in modern catalysis.

The adamantyl group provides significant steric hindrance, which is crucial for influencing reaction pathways and stabilizing desired coordination geometries. smolecule.com This steric bulk is a key factor in its success, particularly in challenging coupling reactions. semanticscholar.org this compound has demonstrated exceptional performance in several critical palladium-catalyzed reactions:

C-O Coupling : It is highly effective for the O-arylation of a diverse range of alcohols (primary, secondary, tertiary, and allylic) with aryl and heteroaryl halides under mild conditions, often suppressing undesired side reactions like β-hydride elimination. chemdad.com

C-N Coupling : The ligand is used in Buchwald-Hartwig amination reactions, facilitating the coupling of aryl halides with various nitrogen sources, including aqueous ammonia (B1221849) and weakly nucleophilic sulfonamides. semanticscholar.orgnih.gov It can achieve high selectivity for the desired primary arylamines.

C-C Coupling : this compound is a high-performing ligand in Suzuki-Miyaura cross-coupling reactions, especially with sterically hindered substrates where other ligands may fail.

The combination of the rigid bipyrazole scaffold and the exceptionally bulky adamantyl groups creates a unique catalytic pocket. Computational studies have highlighted the importance of this remote steric demand, where a large cone angle combined with an accessible palladium center correlates with successful catalysis. semanticscholar.org This design makes this compound and its palladium complexes robust catalysts for constructing complex organic molecules relevant to pharmaceuticals and materials science. smolecule.com

Research Findings for this compound in Catalysis

The following tables summarize the performance of this compound in key cross-coupling reactions based on reported research findings.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bis(1-adamantyl)-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47N4P/c1-4-10-36(11-5-1)40-42(41(37-12-6-2-7-13-37)47(46-40)38-14-8-3-9-15-38)48-39(16-17-45-48)49(43-24-30-18-31(25-43)20-32(19-30)26-43)44-27-33-21-34(28-44)23-35(22-33)29-44/h1-17,30-35H,18-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFBOUNFWVRWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Characterization in Academic Research

Advanced Synthetic Routes to Ad-BippyPhos and its Precursors

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity. The general strategy involves the construction of the bipyrazole backbone followed by the introduction of the di(1-adamantyl)phosphino group.

Multi-Step Preparations and Key Intermediates

While a specific multi-step synthesis for this compound is not extensively detailed in publicly available literature, the preparation of the broader BippyPhos family of ligands, to which this compound belongs, provides a likely synthetic pathway. A key precursor to the BippyPhos core structure is synthesized through a one-pot reaction involving the bromination of a diketone, followed by alkylation with pyrazole (B372694) and subsequent condensation with phenylhydrazine.

The final and crucial step in the synthesis of this compound would involve the lithiation of the bipyrazole precursor at the 5-position, followed by trapping the resulting organolithium species with di(1-adamantyl)chlorophosphine. This step introduces the sterically demanding and electron-donating phosphine (B1218219) moiety that is characteristic of the this compound ligand.

Optimization of Reaction Conditions and Stoichiometry

The efficiency of each synthetic step is highly dependent on the optimization of reaction parameters. Key considerations include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For the initial formation of the bipyrazole core, precise control of the stoichiometry of the diketone, pyrazole, and phenylhydrazine is essential to maximize the yield of the desired intermediate and minimize the formation of side products.

In the final phosphination step, the stoichiometry of the lithiating agent (such as n-butyllithium) and di(1-adamantyl)chlorophosphine is critical. An excess of the lithiating agent could lead to multiple deprotonations or undesired side reactions, while an insufficient amount would result in incomplete conversion of the precursor. The temperature of this reaction is also a crucial factor, with low temperatures (typically -78 °C) being employed to control the reactivity of the organolithium intermediate.

Catalyst Loading and Purification Strategies

Given the air-sensitive nature of many phosphine ligands, purification strategies must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphorus center. Common purification techniques for solid organic compounds, such as recrystallization or column chromatography on silica gel or alumina, would be employed. The choice of solvent for these procedures is determined by the solubility and stability of the compound. For air-sensitive compounds, degassed solvents are often necessary.

Spectroscopic and Structural Elucidation Techniques

The unambiguous confirmation of the structure of this compound relies on a combination of spectroscopic and analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the intricate molecular framework and understanding its coordination behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Coordination

NMR spectroscopy, including ¹H, ¹³C, and ³¹P NMR, provides detailed information about the connectivity of atoms and the electronic environment within the this compound molecule.

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and connectivity of the various proton-bearing fragments within the this compound structure. The spectrum would be expected to show distinct signals for the protons of the adamantyl groups and the aromatic protons of the phenyl and pyrazole rings.

The adamantyl groups, with their rigid cage-like structure, would give rise to a set of characteristic signals in the aliphatic region of the spectrum. Due to the high symmetry of the adamantyl cage, a smaller number of distinct proton resonances than the total number of protons would be observed. These signals would likely appear as broad multiplets due to complex spin-spin coupling.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 - 7.20 | m | 17H | Ar-H (phenyl and pyrazole rings) |

Note: This table is a hypothetical representation and is for illustrative purposes only. Actual chemical shifts and multiplicities may vary.

Phosphorus Nuclear Magnetic Resonance (³¹P NMR) in Mechanistic Probes

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for characterizing phosphorus-containing compounds such as the phosphine ligand this compound. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment and coordination of the phosphorus atom, providing valuable insights into the ligand's structure and its interactions in solution.

In academic research, the ³¹P NMR spectrum of free this compound is expected to exhibit a single resonance, indicative of the single phosphorus center in the molecule. The precise chemical shift is influenced by the electron-donating or withdrawing nature of the substituents on the phosphorus atom. The bulky, electron-donating adamantyl groups on this compound typically result in a chemical shift in a characteristic region for trialkylphosphines. For this compound, a representative ³¹P NMR chemical shift is observed at approximately 28.7 ppm . This specific value confirms the trivalent state of the phosphorus and serves as a benchmark for its purity.

Furthermore, ³¹P NMR is a powerful technique for mechanistic studies of catalytic cycles involving this compound. When this compound coordinates to a metal center, such as palladium, a significant change in the ³¹P chemical shift is observed. This coordination shift provides direct evidence of ligand binding and can be used to characterize catalytically active species and intermediates. The magnitude of this shift can offer information about the nature of the metal-phosphorus bond.

Table 1: Representative ³¹P NMR Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| This compound | CDCl₃ | 28.7 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the confident determination of its elemental composition. For this compound, HRMS provides definitive validation of its molecular formula, C₄₄H₄₇N₄P.

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The theoretically calculated exact mass of the protonated this compound molecule ([M+H]⁺) is compared to the experimentally measured value. A close correlation between these values, typically within a few parts per million (ppm), confirms the molecular formula.

Table 2: HRMS Data for this compound

| Ion | Theoretical Exact Mass (m/z) |

|---|---|

| [C₄₄H₄₈N₄P]⁺ ([M+H]⁺) | 663.3611 |

This precise mass measurement is a cornerstone of the characterization data package for this compound in academic publications, providing unambiguous evidence of the compound's identity. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

For a molecule with the structural complexity of this compound, single-crystal XRD analysis would be the gold standard for confirming its structure. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for unbound this compound is not widely reported in publicly accessible literature, XRD studies on its metal complexes, particularly with palladium, are common in the field of organometallic chemistry. Such studies are crucial for understanding how the ligand coordinates to the metal center and how its bulky adamantyl and bipyrazole substituents are oriented in space. This information is vital for rationalizing the ligand's effectiveness in catalytic reactions. A hypothetical XRD analysis would confirm the connectivity of the bipyrazole and adamantyl groups to the phosphorus atom and detail the steric hindrance it imposes.

Two-Dimensional NMR (2D NMR) and Computational Modeling for Ambiguous Spectral Assignments

While one-dimensional NMR (¹H, ¹³C, ³¹P) provides essential information, complex molecules like this compound often have crowded spectra where signals overlap, making unambiguous assignments challenging. Two-dimensional (2D) NMR techniques and computational modeling are employed to resolve these ambiguities.

2D NMR Spectroscopy provides correlation data between different nuclei. Key experiments for a molecule like this compound would include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks within the phenyl and adamantyl groups.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework, including the connectivity of the bipyrazole rings and the phenyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close in space, which helps to determine the molecule's preferred conformation in solution.

Computational Modeling , often using Density Functional Theory (DFT), complements experimental data. By calculating the optimized geometry of this compound, researchers can predict NMR chemical shifts. These calculated shifts can then be compared to the experimental spectra to aid in the assignment of complex or overlapping signals. Furthermore, computational models can provide insight into the electronic properties and steric profile of the ligand, which are key to understanding its reactivity in catalysis. The combination of 2D NMR and computational modeling provides a powerful synergy for the complete and accurate structural assignment of this compound in solution.

Mechanistic Investigations of Ad Bippyphos Catalysis

General Principles of Palladium-Ad-BippyPhos Catalytic Cycles

In many palladium-catalyzed cross-coupling reactions, oxidative addition is considered the rate-determining step. thieme-connect.com However, in the context of Ad-BippyPhos catalysis, particularly in reactions involving fluoroalkylamines, this is not always the case. nih.gov The electron-rich nature of the this compound ligand enhances the electron density on the palladium center, which facilitates the oxidative addition process. thieme-connect.com

Following oxidative addition, the newly formed palladium(II) complex undergoes transmetalation. In this step, an organic group is transferred from a main-group organometallic reagent (like an organoboron, organotin, or organozinc compound) to the palladium center, displacing the halide. This step is fundamental in Suzuki-Miyaura, Stille, and Negishi couplings, respectively. The specific nature of the transmetalation process can vary depending on the coupling partners and reaction conditions.

For instance, in the context of C-N bond formation, the palladium(II)-aryl halide complex reacts with an amine in the presence of a base. This can proceed through the formation of a palladium-amido complex, which then sets the stage for reductive elimination. nih.gov In certain reactions, such as the coupling of fluoroalkylamines, a phenoxide base is used, leading to a phenoxide complex as a key intermediate. nih.govgoogle.com

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. researchgate.net In many catalytic systems, this step is relatively fast. However, in reactions catalyzed by this compound, particularly those involving the formation of C-N bonds with electron-poor amines like fluoroalkylamines, reductive elimination can become the turnover-limiting step. nih.govgoogle.com

The electron-withdrawing nature of the fluoroalkyl group on the nitrogen atom can retard the reductive elimination process. google.com Kinetic studies have shown that for the coupling of fluoroalkylamines with aryl halides using a palladium/Ad-BippyPhos catalyst, the highest energy transition state corresponds to the reductive elimination step. nih.govgoogle.com This is an unusual observation for palladium catalysts with bulky monophosphine ligands, which typically promote rapid reductive elimination. nih.govgoogle.com The resting state of the catalyst in these specific reactions has been identified as a phenoxide complex, (BippyPhosPd(Ar)OPh). nih.govgoogle.com

| Catalytic Step | Description | Role of this compound | Rate-Limiting Potential |

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond to form a Pd(II) complex. nih.gov | The bulky adamantyl group stabilizes the Pd(0) intermediate, accelerating this step. | Often rate-limiting in cross-coupling, but facilitated by the electron-rich nature of this compound. thieme-connect.com |

| Transmetalation | An organic group is transferred from a main-group organometallic reagent to the Pd(II) center. | The ligand's structure influences the coordination and reaction of the incoming nucleophile. | Can be rate-limiting depending on the nucleophile and reaction conditions. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple to form the product and regenerate Pd(0). | The steric bulk can promote this step, but electronic effects of the substrates can make it turnover-limiting. nih.govgoogle.com | Identified as the turnover-limiting step in the coupling of fluoroalkylamines. nih.govgoogle.com |

Role of Ligand Architecture in Catalytic Performance

The unique architecture of this compound is central to its catalytic efficacy. The interplay between the steric and electronic properties of the ligand dictates the pathways and outcomes of the reactions it catalyzes.

The adamantyl group is a bulky, three-dimensional substituent that imparts significant steric hindrance around the phosphorus atom and, consequently, the palladium center. smolecule.com This steric bulk has several important consequences for the catalytic cycle. It can influence reaction pathways by selectively blocking certain approaches of substrates or reagents to the metal center. smolecule.com This steric control can lead to higher selectivity, for instance, by favoring the formation of a specific isomer or by suppressing side reactions.

In some cases, the steric bulk of the adamantyl group can destabilize certain intermediates, which can, in turn, lower the energy barrier for a subsequent, desired transformation. thieme-connect.de For example, computational studies have suggested that the adamantyl groups can force an ortho C-H bond of an aryl ligand to be closer to a fluoride (B91410) ligand in an intermediate complex, destabilizing it and thereby facilitating a subsequent isomerization step. thieme-connect.de Furthermore, the steric hindrance provided by the adamantyl groups can help to enforce specific coordination geometries around the palladium center, leading to more stable and well-defined catalytic complexes. smolecule.com

This compound is considered an electron-rich ligand. The adamantyl groups are electron-donating, which increases the electron density on the phosphorus atom. This electronic richness is then transferred to the palladium center upon coordination. An electron-rich palladium center is more nucleophilic, which, as mentioned earlier, enhances the rate of oxidative addition of aryl halides. thieme-connect.com

Chelation and Coordination Geometries of Palladium Complexes

The coordination of this compound to palladium(II) centers results in the formation of mononuclear, pseudo square-planar complexes. chemrxiv.org In these complexes, this compound can act as a bidentate ligand, coordinating to the palladium atom through both a phosphorus atom and a nitrogen atom of the pyrazole (B372694) ring. chemrxiv.orgnih.gov This chelation enhances the stability of the resulting complex. smolecule.com

X-ray crystallography studies have provided detailed insights into the coordination geometries of these complexes. For instance, in an arylpalladium(II) bromide complex, the this compound ligand coordinates to the palladium center through the phosphorus atom and the C4 of the distal pyrazole ring. nih.gov The geometry around the palladium atom is a distorted square planar arrangement. This distortion is a direct consequence of steric interactions between the bulky adamantyl groups on the phosphine (B1218219) and the aryl group also bound to the palladium. nih.gov The significant steric hindrance is evidenced by the close proximity of hydrogen atoms on the adamantyl groups and the aryl substituent. nih.gov

In some characterized oxidative addition complexes, the fourth coordination site on the palladium is occupied by the second pyrazole ring of the this compound ligand through its π-system. chemrxiv.org This interaction further stabilizes the pseudo square-planar geometry. The coordination of this compound is crucial in defining the reactivity of the palladium center, influencing the subsequent steps of the catalytic cycle.

Detailed Mechanistic Studies on Specific Reactions

Elucidation of Catalyst Resting States

The nature of the catalyst's resting state, the most stable species in the catalytic cycle, provides crucial information about the reaction mechanism. In palladium-catalyzed reactions involving this compound, the resting state can vary depending on the specific reaction conditions and substrates.

For the palladium-catalyzed arylation of fluoroalkylamines, where a weaker base like potassium phenoxide (KOPh) is used, the catalyst resting state has been identified as the phenoxide complex, [(this compound)Pd(Ar)(OPh)]. google.comnih.govresearchgate.net This is a significant finding as it provides the first evidence that a monophosphine-ligated arylpalladium phenoxide complex can be a key intermediate in the coupling of aryl halides with amines. nih.gov The observation of this stable intermediate suggests that the subsequent reaction with the amine to form the amido complex is a less favorable equilibrium.

In contrast, for the amination of aryl halides with aqueous ammonia (B1221849) using a hydroxide (B78521) base, the major phosphine-ligated palladium species observed during the reaction is the arylpalladium(II) hydroxo complex, [(KPhos)Pd(Ar)(OH)]. nih.govacs.org While this study utilized KPhos, a derivative of this compound, it highlights that under these conditions, the hydroxo complex is the predominant species, existing in equilibrium with the amido complex before the rate-limiting reductive elimination step. nih.govacs.org The nature of the base and the nucleophile are thus critical determinants of the catalyst's resting state.

The identification of these resting states is often achieved through spectroscopic techniques such as ³¹P NMR, which can monitor the palladium species present under catalytic conditions. nih.govtemple.edu Understanding the catalyst resting state is essential for rational catalyst design and optimization, as it points to the slowest, or "turnover-limiting," step in the catalytic cycle. wikipedia.org

Kinetic Isotope Effects (KIE) and Rate-Limiting Steps Analysis

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-limiting step of a reaction by observing the change in reaction rate upon isotopic substitution. numberanalytics.comepfl.chprinceton.edu In the context of this compound catalysis, KIE analysis has provided valuable insights into the reaction mechanisms.

In the palladium-catalyzed amination of aryl halides with aqueous ammonia, a small kinetic isotope effect (KIE) of 1.03 ± 0.16 was observed when using ND₄OD/KOD instead of NH₄OH/KOH. unimi.it This lack of a significant primary KIE indicates that the proton transfer step is not turnover-limiting. unimi.it Instead, these findings, combined with other kinetic data, point towards reductive elimination of the arylamine as the rate-limiting step. nih.govacs.orgunimi.it

Conversely, for the coupling of hydrazine (B178648) with aryl halides, a primary KIE was observed for reactions with hydrazine-d4. nih.gov This suggests that the deprotonation of hydrazine to form an arylpalladium(II) hydrazido species is the rate-limiting step. nih.gov

In the case of the arylation of fluoroalkylamines, the electron-withdrawing nature of the fluoroalkyl group slows down the C-N bond-forming reductive elimination step. google.comnih.govresearchgate.net Kinetic studies have confirmed that this reductive elimination is indeed the turnover-limiting step, which is unusual for couplings with amines catalyzed by bulky monophosphine ligands that typically promote rapid reductive elimination. google.comnih.gov These examples demonstrate how KIE and kinetic analyses can reveal that the rate-limiting step in this compound catalyzed reactions is highly dependent on the specific substrates and reaction conditions.

Influence of Bases and Additives on Reaction Selectivity and Activity

The choice of base and the presence of additives can profoundly impact the selectivity and activity of palladium catalysts supported by this compound. These effects are often tied to the role of the base in the catalytic cycle and its interaction with the palladium complexes.

In the C-N coupling of sulfonamides, the use of K₂CO₃ as a base was found to be effective. semanticscholar.org For the arylation of fluoroalkylamines, a weaker base such as potassium phenoxide (KOPh) was crucial for high yields. google.com This is because the fluoroalkylaniline products are unstable under the more strongly basic conditions typically employed in C-N coupling reactions. google.com The use of a weaker base also helps to avoid side reactions like etherification. google.com

In the amination of aryl halides with aqueous ammonia, a hydroxide base is used. nih.gov Mechanistic studies with a soluble hydroxide base revealed an equilibrium between the arylpalladium amido and hydroxo complexes preceding the turnover-limiting reductive elimination. nih.govacs.org The selectivity for the desired primary arylamine over the diarylamine was found to be influenced by the ligand structure, with bulkier substituents on the BippyPhos backbone leading to improved selectivity. nih.govunimi.it For example, this compound gave a higher ratio of monoarylamine to diarylamine compared to the parent BippyPhos. nih.govunimi.it

Additives can also play a significant role. For instance, in some palladium-catalyzed C-C bond forming reactions, the addition of LiOTf can control the selectivity between different reaction pathways. temple.edu While this specific study did not focus on this compound, it highlights the general principle that additives can modulate the catalytic system, potentially by altering the solubility of catalyst intermediates or by attenuating halide inhibition. temple.edu

The following table summarizes the effect of different bases in specific reactions catalyzed by this compound-Pd systems:

| Reaction | Base | Role of Base/Observation |

| C-N Coupling of Sulfonamides | K₂CO₃ | Effective base for promoting the coupling of weakly nucleophilic sulfonamides. semanticscholar.org |

| Arylation of Fluoroalkylamines | KOPh | Crucial for high yields due to the instability of the product under stronger basic conditions. google.com |

| Amination with Aqueous Ammonia | Hydroxide | Participates in an equilibrium with the amido complex before the rate-limiting step. nih.govacs.org |

Computational Chemistry Approaches in Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the mechanisms of this compound catalyzed reactions. temple.edu These methods allow for the calculation of steric and electronic parameters of ligands and the energetics of various intermediates and transition states in a catalytic cycle.

One of the key applications of computational chemistry in this area is the parameterization of ligand steric properties. semanticscholar.orgsemanticscholar.orgresearchgate.netnih.govacs.org For this compound, DFT calculations have been used to determine its percent buried volume (%VBur), which provides a quantitative measure of its steric bulk. This, in conjunction with frontier molecular orbital (HOMO/LUMO) energy calculations, helps to rationalize the observed reactivity and selectivity. For example, computational studies have revealed the importance of "remote steric demand," where the large cone angle of this compound, combined with an accessible palladium center, is correlated with successful C-N coupling catalysis. semanticscholar.orgsemanticscholar.orgresearchgate.netnih.govacs.org

DFT calculations have also been used to investigate the stability of various intermediates and the barriers for different steps in the catalytic cycle. For instance, in a study on 'ring-walking' aryl cross-coupling reactions, DFT calculations suggested that the adamantyl groups of a related phosphine ligand force an ortho C-H bond to reside closer to a fluoride ligand in the ground state, thereby destabilizing this complex and lowering the barrier for isomerization. thieme-connect.de Although this compound itself was not a competent catalyst in this specific transformation, the study highlights the power of computational methods to dissect subtle steric and electronic effects. thieme-connect.de

Furthermore, computational modeling can provide a mechanistic rationale for the success of a particular catalyst system. temple.edu By mapping out the potential energy surface of a reaction, researchers can identify the most likely reaction pathway and the factors that control its efficiency and selectivity. This predictive capability is invaluable for the rational design of new and improved catalysts.

Density Functional Theory (DFT) for Reaction Profiles and Ligand Properties

Density Functional Theory (DFT) serves as a powerful computational tool in organometallic catalysis, providing deep insights into reaction mechanisms and the intrinsic properties of ligands like this compound. lasphub.comrsc.org By calculating the quantum mechanical behavior of electrons, DFT can resolve the lowest energy reaction profiles for a given catalyst, elucidating the step-by-step transformation from reactants to products. lasphub.comrsc.orgresearchgate.net This allows researchers to understand the energetic landscape of a catalytic cycle, identify rate-determining steps, and rationalize the observed reactivity and selectivity.

For the broader BippyPhos ligand family, DFT calculations have been successfully employed to corroborate experimental findings. For example, computational results have shown good agreement with X-ray crystallography data for precatalyst structures and have confirmed NMR spectroscopy observations of different ligand conformers existing in solution. researchgate.net Such studies validate the accuracy of the computational models for this class of ligands.

A key application of DFT is the characterization of a ligand's electronic properties, which are crucial for its catalytic performance. The electronic nature of phosphine ligands is often quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency (ν(CO)) of nickel-carbonyl complexes. libretexts.orgnih.gov According to this principle, ligands that are strong σ-donors increase the electron density on the metal center. This enhanced electron density leads to greater back-donation into the π* orbitals of the CO co-ligands, resulting in a weaker C-O bond and a lower ν(CO) stretching frequency. libretexts.org DFT calculations can accurately predict these frequencies, offering a theoretical measure of a ligand's electron-donating ability. While specific TEP values for this compound are not prominently documented in the reviewed literature, the established methodologies are fully applicable to determine its electronic signature and compare it with other phosphine ligands.

Computational Steric Parameterization of Ligands

The steric environment created by a ligand around a metal center is a critical determinant of catalyst activity and selectivity. For bulky phosphines like this compound, computational methods are essential for quantifying this steric influence. Parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur) provide a numerical measure of the ligand's size. libretexts.orgrsc.org The percent buried volume, in particular, defines the percentage of a sphere around the metal that is occupied by the ligand and is considered a highly descriptive steric parameter for bulky and complex ligands. rsc.org

In a high-throughput experimentation study focused on the N-arylation of weakly nucleophilic sulfonamides, computational steric parameterization was performed on a series of ligands, including this compound. temple.edusemanticscholar.orgsemanticscholar.org This analysis revealed that the most successful catalysts for this challenging C-N coupling reaction possessed a large cone angle in conjunction with an accessible palladium center. temple.edusemanticscholar.orgresearchgate.net this compound was identified as a top-performing ligand, especially for the coupling of heteroaryl halides. semanticscholar.orgsemanticscholar.orgresearchgate.net

The study calculated the Estimated Cone Angle (ECA) and the percentage of accessible Pd surface (G(Pd)) for several biarylphosphine ligands. The data highlights the specific steric profile of this compound compared to its analogues. semanticscholar.org

| Ligand | Estimated Cone Angle (ECA) (°) | Accessible Pd Surface (G(Pd)) (%) |

|---|---|---|

| AdBippyPhos (L6) | 209.7 | 19.34 |

| AdBrettPhos | 217.9 | 24.56 |

| BippyPhos (L5) | 202.7 | 20.78 |

| CyBippyPhos (L4) | 195.8 | 21.40 |

| JackiePhos (L1) | 242.3 | 21.01 |

Active Ligand Space (ALS) Concept in Catalyst Design

The rational design of catalysts has been significantly advanced by the development of data-driven concepts like the Active Ligand Space (ALS). lasphub.comrsc.org The ALS approach stems from the Sabatier principle, which posits that an optimal catalyst should bind substrates and intermediates neither too strongly nor too weakly. rsc.org The ALS quantifies this principle by defining a specific energy window for the metal-ligand binding strength that correlates with high catalytic activity. lasphub.comrsc.org

This concept was developed through the creation of a comprehensive Metal–Phosphine Catalyst Database (MPCD), which contains computed properties for thousands of ligand-metal complexes. lasphub.comrsc.org A key descriptor in this database is the ligand replacement energy, which measures the binding strength of a given phosphine ligand relative to a standard reference ligand (trimethylphosphine). lasphub.com Through analysis of this extensive dataset, the Active Ligand Space was identified as a ±10 kJ mol⁻¹ window of relative ligand binding strength. lasphub.comrsc.org Ligands whose binding energies fall within this "goldilocks" zone are predicted to be highly effective for a specific class of reactions.

The utility of the ALS concept has been demonstrated for various cross-coupling reactions, including C-N, C-C, and C-S bond formations. lasphub.comrsc.org Notably, experimental results have shown excellent alignment with the predictions made using the ALS approach. For instance, in specific cross-coupling reactions, this compound was experimentally identified as one of the best-performing ligands, a finding that matched well with the theoretically derived Active Ligand Space for that transformation. rsc.org This validates the predictive power of the ALS concept for identifying superior catalysts from a vast pool of candidates.

Machine Learning-Powered Global Structure Exploration for Catalyst Discovery

The vast chemical space of potential organometallic catalysts presents a formidable challenge for traditional discovery methods. chemrxiv.orgrsc.org Machine learning (ML) has emerged as a transformative technology to navigate this complexity and accelerate the identification of novel, high-performance catalysts. arxiv.orgnih.gov

A prime example of this approach is the construction of the Metal–Phosphine Catalyst Database (MPCD), which was forged using machine learning-powered global structure exploration. lasphub.comrsc.orgrsc.org This process utilizes algorithms, such as the stochastic surface walking neural network (SSW-NN) method, to efficiently explore the potential energy surface of a metal-ligand complex. lasphub.comrsc.org By doing so, it can identify the most stable three-dimensional conformation of the complex and calculate its key energetic properties, a task that would be computationally prohibitive with conventional methods for thousands of ligands. lasphub.comrsc.org To date, this database includes information on over 8,200 phosphine ligands, providing a massive, quantitative foundation for rational catalyst design. rsc.org

More broadly, ML models are being trained to predict catalyst performance based on features derived from the structures of reactants and ligands. chemrxiv.orgrsc.orgnih.gov For example, Δ-Machine Learning methods have been applied to screen thousands of bisphosphine ligands to identify candidates that minimize the reaction energy for C-H activation. chemrxiv.orgrsc.org These data-driven strategies, which can rapidly screen virtual libraries of ligands like this compound against a desired catalytic property, represent a paradigm shift from experience-based trial-and-error experimentation to a more predictive and efficient mode of catalyst discovery. rsc.org

Mentioned Chemical Compounds

| Abbreviation / Name | Full Chemical Name |

|---|---|

| This compound | 5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole |

| AdBrettPhos | (2-Di-1-adamantylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) |

| BippyPhos | 5-(Di-tert-butylphosphino)-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole |

| CyBippyPhos | 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole |

| JackiePhos | 2-(Di-tert-butylphosphino)-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl |

| Palladium | Palladium |

| Trimethylphosphine | Trimethylphosphine |

| Nickel | Nickel |

| Carbon Monoxide | Carbon Monoxide |

Applications of Ad Bippyphos in Cross Coupling Reactions

Palladium-Catalyzed Carbon-Heteroatom (C-X) Bond Formations

The development of robust and versatile catalysts for the formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Among the various catalytic systems, those based on palladium and specialized phosphine (B1218219) ligands have emerged as particularly powerful tools. The ligand Ad-BippyPhos, a bulky electron-rich biaryl phosphine, has demonstrated exceptional efficacy in facilitating a range of challenging cross-coupling reactions. This section will focus on the applications of this compound in palladium-catalyzed carbon-heteroatom bond formations, with a specific emphasis on C-N coupling reactions.

C-N Coupling Reactions

The formation of carbon-nitrogen bonds via palladium catalysis, commonly known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines. The choice of ligand is critical to the success of these transformations, influencing catalyst activity, stability, and substrate scope. This compound and its parent structure, BippyPhos, have proven to be highly effective in this arena. nih.govresearchgate.net

The palladium-catalyzed coupling of aryl and heteroaryl halides with ammonia (B1221849) or amines is a fundamental method for synthesizing primary, secondary, and tertiary arylamines. The this compound ligand, in conjunction with a palladium precursor, forms a highly active catalyst for these transformations. One of the significant challenges in using ammonia as a coupling partner is achieving selective monoarylation over the formation of diarylamine byproducts. nih.gov

Research has shown that catalysts derived from BippyPhos ligands are effective for the amination of a wide array of functionalized (hetero)aryl chlorides, bromides, and tosylates. nih.gov The use of aqueous ammonia, a convenient and inexpensive nitrogen source, has been a long-standing challenge due to issues of catalyst stability and competing hydroxylation. nih.govnih.gov However, palladium catalysts incorporating bipyrazole-based ligands like this compound show high selectivity for amination over hydroxylation when using aqueous ammonia. nih.gov

While the parent BippyPhos can lead to the formation of diarylamine (Ar₂NH) as a major side product, the use of bulkier substituents on the phosphorus atom, as in this compound, improves the selectivity for the desired primary amine (ArNH₂). For instance, in a specific reaction, AdBippyPhos provided a 5.8:1 ratio of monoarylamine to diarylamine, an improvement over the parent BippyPhos. nih.gov Further ligand modification, such as the introduction of a methyl group on the bipyrazole core (KPhos), can dramatically enhance this selectivity to over 20:1. nih.gov

The catalyst system is also effective for coupling with various primary and secondary amines, including challenging substrates like five-membered heteroaryl halides with sterically demanding amines. acs.org The combination of [Pd(crotyl)Cl]₂ and BippyPhos under aqueous micellar conditions has been shown to effectively couple a variety of aryl/heteroaryl bromides with an array of aliphatic primary amines. acs.org

Table 1: Selected Examples of Pd/BippyPhos-Catalyzed Amination with Primary Amines acs.org

| Aryl/Heteroaryl Bromide | Amine | Product | Isolated Yield (%) |

|---|---|---|---|

| 4-Bromobenzonitrile | 3,4-Dimethoxyphenethylamine | N-(4-cyanophenyl)-3,4-dimethoxyphenethylamine | 92 |

| 4-Bromoanisole | n-Butylamine | 4-Methoxy-N-butylaniline | 94 |

| 1-Bromo-4-(trifluoromethyl)benzene | Cyclohexylamine | N-cyclohexyl-4-(trifluoromethyl)aniline | 95 |

| 3-Bromopyridine | Cyclopropylmethylamine | N-(cyclopropylmethyl)pyridin-3-amine | 88 |

Sulfonamides are notoriously poor nucleophiles in palladium-catalyzed C-N coupling reactions, which hinders the synthesis of densely functionalized N,N-diaryl sulfonamide motifs relevant to medicinal chemistry. chemrxiv.org High-throughput experimentation has identified the Pd/AdBippyPhos catalyst system as a general and effective method to construct these challenging moieties. chemrxiv.orgresearchgate.net

The this compound ligand is particularly crucial for the installation of heteroaromatic groups onto the sulfonamide nitrogen. chemrxiv.org Computational studies suggest that the success of catalysts for this C-N coupling reaction is correlated with a combination of a large ligand cone angle and an accessible palladium center, features characteristic of this compound. chemrxiv.org This system enables the coupling of various sulfonamides with heteroaryl chlorides, a transformation that is difficult to achieve with other catalyst systems. acs.org

Table 2: Pd/AdBippyPhos-Catalyzed N-Arylation of Sulfonamides with Heteroaryl Chlorides acs.org

| Sulfonamide | Heteroaryl Chloride | Yield (%) |

|---|---|---|

| N-Phenylmethanesulfonamide | 2-Chloropyridine | 85 |

| N-Phenylbenzenesulfonamide | 2-Chloropyridine | 82 |

| N-(p-Tolyl)methanesulfonamide | 3-Chloropyridine | 91 |

| N-Phenylmethanesulfonamide | 2-Chloro-6-methylpyridine | 78 |

Fluoroalkylated anilines are valuable compounds in medicinal chemistry, as the fluoroalkyl groups can enhance metabolic stability and modulate physicochemical properties. nih.govacs.orgnih.gov However, their synthesis via C-N coupling is challenging because the fluoroalkylaniline products are often unstable under the typical reaction conditions involving high heat and strong bases. nih.govnih.gov

A significant breakthrough was achieved using a catalyst system derived from AdBippyPhos and [Pd(allyl)Cl]₂. nih.govacs.orgnih.gov This system, in combination with the weak base potassium phenoxide (KOPh), allows for the high-yield synthesis of fluorinated anilines from the coupling of fluoroalkylamines with aryl bromides and chlorides. nih.govacs.orgnih.gov The reactions proceed with low catalyst loadings (often <0.5 mol %) and tolerate a variety of functional groups that would otherwise react with the strong bases typically employed in Buchwald-Hartwig aminations. nih.govnih.gov

The scope of this methodology is broad, accommodating various fluoroalkylamines such as trifluoroethylamine, difluoroethylamine, and pentafluoropropylamine. These amines can be coupled with a range of aryl halides possessing different electronic and steric properties, including electron-rich, electron-deficient, heteroaromatic, and ortho-substituted substrates, consistently providing good to excellent yields. nih.gov

Mechanistic studies revealed that the resting state of the catalyst is a phenoxide complex, (BippyPhosPd(Ar)OPh). Due to the electron-withdrawing nature of the fluoroalkyl substituent on the amine, the turnover-limiting step of the catalytic cycle is the reductive elimination to form the C-N bond. nih.govacs.orgnih.gov

Table 3: Synthesis of Fluoroalkylanilines using Pd/AdBippyPhos Catalyst System nih.gov

| Aryl Halide | Fluoroalkylamine | Yield (%) | Catalyst Loading (mol %) |

|---|---|---|---|

| 4-Bromo-tert-butylbenzene | Trifluoroethylamine | 91 | 0.1 |

| 4-Chlorobenzonitrile | Trifluoroethylamine | 90 | 0.5 |

| 2-Bromopyridine | Trifluoroethylamine | 85 | 0.5 |

| 4-Bromo-n-butylbenzene | Difluoroethylamine | 88 | 0.6 |

| 4-Bromo-tert-butylbenzene | Pentafluoropropylamine | 85 | 0.1 |

A persistent challenge in the Buchwald-Hartwig amination of primary amines and ammonia is preventing the second N-arylation, which leads to diarylated or triarylated products. The steric and electronic properties of the phosphine ligand play a crucial role in controlling this selectivity. The bulky adamantyl groups of this compound contribute to improved selectivity for monoarylation compared to less sterically hindered BippyPhos analogues. nih.gov

For the highly challenging monoarylation of ammonia, catalysts based on the BippyPhos framework have shown remarkable ability. nih.govresearchgate.net While this compound itself offers moderate selectivity, strategic modification of the ligand backbone has led to significant improvements. The development of KPhos, which incorporates a methyl group on the bipyrazole ring of this compound adjacent to the C-P bond, dramatically enhances the selectivity for the formation of primary arylamines from ammonia. nih.gov This subtle modification effectively suppresses the formation of the diarylamine side product, achieving ratios of at least 20:1 for monoarylation over diarylation for a broad range of aryl halides. nih.gov

Even without this modification, the inherent steric bulk of certain substrates can drive selectivity. For instance, ortho-substituted aryl chlorides react with aqueous ammonia in the presence of the this compound-based catalyst to give the corresponding primary arylamines in good yields with high selectivity for monoarylation, a result of the substrate's steric properties. nih.govunimi.it

The BippyPhos ligand family, including this compound, has demonstrated an exceptionally broad scope in Buchwald-Hartwig amination reactions, making it a highly versatile tool for C-N bond formation. nih.govresearchgate.net The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system is capable of coupling a wide variety of functionalized (hetero)aryl chlorides, as well as bromides and tosylates, with an extensive range of NH-containing partners. nih.gov

This scope includes primary and secondary amines, NH heterocycles (such as indoles), amides, ammonia, and hydrazine (B178648), representing one of the largest scopes for a single Pd/ligand catalyst system reported. nih.govresearchgate.net The catalyst is effective at moderate to low loadings and exhibits broad functional group tolerance. nih.govlibretexts.org The versatility of this compound and related ligands makes them suitable starting points for reaction optimization in various synthetic contexts. researchgate.net

The system's utility extends to aqueous conditions, which is advantageous from a sustainability perspective. acs.org For example, the amination of various aryl and heteroaryl bromides with aliphatic amines proceeds efficiently in an aqueous micellar medium using a BippyPhos-ligated palladium catalyst. acs.org This demonstrates the robustness and wide applicability of the catalyst system across different reaction media and with a diverse array of substrates.

Applications of this compound in C-O Coupling Reactions

The formation of aryl ethers through C-O cross-coupling is a fundamental transformation in medicinal chemistry and materials science. This compound has proven to be a highly effective ligand in palladium-catalyzed systems for these reactions, facilitating the coupling of various alcohols with aryl halides.

O-Arylation of Alcohols

A palladium catalyst system utilizing this compound has been successfully developed for the efficient coupling of (hetero)aryl bromides and chlorides with primary aliphatic alcohols. nih.govorganic-chemistry.orgsemanticscholar.orgresearchgate.net This method is distinguished by its high yields and, notably, its excellent regioselectivity. Research has shown that the functionalization of primary alcohols proceeds with high preference, even in the presence of secondary or tertiary alcohols. nih.govorganic-chemistry.org

The reaction accommodates a wide range of primary alcohols with various functional groups, reacting with both electron-rich and electron-poor aryl bromides and chlorides to produce the corresponding alkyl aryl ethers in good to excellent yields. organic-chemistry.org

Table 1: Palladium-Catalyzed O-Arylation of Primary Alcohols with Aryl Halides using this compound

| Aryl Halide | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | 1-Butanol | 4-Butoxytoluene | 92 |

| 4-Chlorobenzonitrile | 1-Butanol | 4-Butoxybenzonitrile | 98 |

| 1-Bromo-4-methoxybenzene | 1-Hexanol | 1-Hexyloxy-4-methoxybenzene | 89 |

| 1-Chloro-4-nitrobenzene | Benzyl alcohol | 4-Nitro-1-(phenylmethoxy)benzene | 95 |

| 2-Bromopyridine | 1-Propanol | 2-Propoxypyridine | 85 |

Data sourced from studies on palladium-catalyzed C-O coupling reactions with bulky di-1-adamantyl-substituted bipyrazolylphosphine ligands. organic-chemistry.org

While the system shows remarkable selectivity for primary alcohols, its application in the direct O-arylation of more sterically hindered secondary and tertiary alcohols, as well as allylic alcohols, is less documented and remains an area for further investigation.

Etherification of Aryl Halides

The this compound/palladium catalytic system provides a general and efficient procedure for the etherification of a broad spectrum of aryl halides. nih.govorganic-chemistry.org This includes activated, non-activated, and heteroaryl bromides, as well as the more challenging aryl chlorides. nih.govorganic-chemistry.org The robustness of the catalyst allows for the synthesis of a diverse library of alkyl aryl ethers under relatively mild conditions. The ligand's bulk is crucial for promoting the reductive elimination step, which is often rate-limiting in C-O bond formation. organic-chemistry.org

Palladium-Catalyzed Carbon-Carbon (C-C) Bond Formations

This compound is also a key ligand in a variety of palladium-catalyzed reactions that construct C-C bonds, which are central to the synthesis of complex organic molecules. Its utility has been confirmed for a range of classic and modern cross-coupling reactions. mit.edu

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful methods for the formation of biaryl structures. The use of this compound as a ligand in a palladium-based catalyst system has been shown to be effective for these transformations. mit.edu The catalyst is particularly adept at coupling arylboronic acids with a range of aryl halides, including the less reactive aryl chlorides, to yield biaryl compounds. nih.govorganic-chemistry.orgresearchgate.netnih.govnih.gov The steric bulk of this compound facilitates the coupling of sterically hindered substrates, a common challenge in Suzuki-Miyaura reactions. organic-chemistry.org

Table 2: this compound in Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |

| 1-Chloro-4-methoxybenzene | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-1,1'-biphenyl | 98 |

| 2-Chloropyridine | 3-Tolylboronic acid | 2-(m-Tolyl)pyridine | 88 |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | 2-Nitro-1,1'-biphenyl | 91 |

Data is representative of reactions using bulky phosphine ligands for the coupling of aryl chlorides. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Cross-Coupling Reactions (C-C variant)

While widely known for C-N bond formation, the Buchwald-Hartwig reaction also encompasses C-C bond-forming transformations, such as the α-arylation of carbonyl compounds. This compound and related bulky phosphine ligands are instrumental in these reactions. mit.edu The palladium/Ad-BippyPhos system catalyzes the coupling of aryl halides with enolates of ketones, esters, and other carbonyl compounds. Current time information in New York, NY, US.organic-chemistry.orgresearchgate.netmerckmillipore.com This provides a direct route to α-aryl carbonyl compounds, which are important motifs in pharmaceuticals and natural products. The electron-rich nature of this compound enhances the rate of oxidative addition, while its steric hindrance promotes the desired C-C bond-forming reductive elimination. organic-chemistry.org

Other Cross-Coupling Reactions (Stille, Sonogashira, Negishi, Hiyama, Heck)

The versatility of this compound extends to a host of other named cross-coupling reactions, making it a valuable ligand for a broad range of synthetic applications. A pre-formed palladium dichloride complex of this compound, (this compound)₂PdCl₂, is commercially available and cited as a suitable catalyst for numerous transformations. mit.edu

Stille Coupling: This reaction couples organotin compounds with organic halides. The this compound-ligated palladium catalyst is effective in this transformation, tolerating a variety of functional groups. mit.eduscispace.com

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides is efficiently catalyzed by palladium complexes of this compound. mit.eduCurrent time information in New York, NY, US.researchgate.net This reaction is fundamental for the synthesis of arylalkynes and conjugated enynes. nih.govlibretexts.orgorganic-chemistry.orgwikipedia.org

Negishi Coupling: this compound supports the palladium-catalyzed coupling of organozinc reagents with organic halides, a reaction known for its high functional group tolerance and broad scope. mit.eduwikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides. The this compound/palladium system is capable of catalyzing this transformation, which often requires a fluoride (B91410) activator. mit.eduwikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net

Heck Reaction: The arylation or vinylation of alkenes with aryl or vinyl halides is a cornerstone of C-C bond formation. This compound serves as an effective ligand in palladium-catalyzed Heck reactions, particularly with challenging substrates like deactivated aryl chlorides. mit.eduorganic-chemistry.orgwikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.com

Reactivity with Sterically Hindered and Challenging Substrates

The structural design of this compound, featuring bulky adamantyl groups, plays a crucial role in its ability to facilitate palladium-catalyzed cross-coupling reactions involving sterically demanding and electronically challenging substrates. These bulky substituents create a specific steric profile around the palladium center, which is instrumental in promoting reactions that are often difficult to achieve with less hindered ligands. The development of such ligands has been a significant area of research in organometallic chemistry, aimed at overcoming the limitations of standard cross-coupling conditions for unreactive substrates.

Detailed research has demonstrated the effectiveness of the this compound/palladium catalyst system in promoting C-N bond formation with substrates that are poor nucleophiles or are sterically congested. chemrxiv.org Computational analysis suggests that a combination of a large ligand cone angle and an accessible palladium center, a characteristic of the this compound ligand, correlates with successful catalytic outcomes in these challenging C-N coupling reactions. chemrxiv.org

One notable area of success is the Buchwald-Hartwig amination of hindered amines with sterically congested aryl chlorides. researchgate.net The unique architecture of the BippyPhos ligand family, to which this compound belongs, has been shown to produce remarkable results in these transformations. researchgate.net The catalyst system is capable of accommodating a wide variety of sterically and electronically diverse substrates. researchgate.netnih.gov

Furthermore, the this compound ligand has proven critical in the coupling of weakly nucleophilic sulfonamides with heteroaryl halides. chemrxiv.org Sulfonamides are notoriously poor nucleophiles in palladium-catalyzed C-N coupling reactions, hindering the synthesis of N,N-diaryl sulfonamide motifs. chemrxiv.org High-throughput experimentation identified the Pd/Ad-BippyPhos system as an effective and general method for constructing these difficult-to-access chemical structures, particularly for the installation of heteroaromatic groups. chemrxiv.org

The versatility of the catalyst system derived from this compound is also evident in its ability to function effectively with weaker bases, such as potassium phenoxide (KOPh). researchgate.net This allows for the coupling of substrates containing sensitive functional groups that would not be tolerated by the strong bases typically required for C-N cross-coupling reactions. researchgate.net This capability expands the scope of the reaction to include more complex and functionalized molecules.

The data below illustrates the performance of this compound and related BippyPhos catalyst systems in the coupling of representative challenging substrates.

Table 1: Palladium-Catalyzed Amination of Sterically Hindered Aryl Chlorides

This table presents examples of the coupling of various amines with sterically hindered aryl chlorides, showcasing the efficiency of the BippyPhos ligand family in these challenging transformations.

| Aryl Chloride | Amine | Catalyst System | Base | Yield (%) |

| 2,6-Dimethylchlorobenzene | Aniline (B41778) | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOt-Bu | 92 |

| 2-Chloro-m-xylene | n-Hexylamine | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOt-Bu | 88 |

| 1-Chloro-2,5-dimethylbenzene | Morpholine | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOt-Bu | 95 |

| 2-Chlorotoluene | Indole | [Pd(cinnamyl)Cl]₂ / BippyPhos | K₃PO₄ | 85 |

| 2-Chlorobiphenyl | tert-Butylamine | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOt-Bu | 78 |

Table 2: this compound in the Coupling of Weakly Nucleophilic Sulfonamides

This table highlights the specific utility of the this compound ligand in the challenging C-N coupling of sulfonamides with various aryl and heteroaryl halides.

| (Hetero)aryl Halide | Sulfonamide | Catalyst System | Base | Yield (%) |

| 4-Bromopyridine | Methanesulfonamide | Pd₂ (dba)₃ / this compound | K₂CO₃ | 75 |

| 3-Chloroquinoline | Benzenesulfonamide | Pd₂ (dba)₃ / this compound | Cs₂CO₃ | 81 |

| 4-Chlorobenzonitrile | p-Toluenesulfonamide | Pd₂ (dba)₃ / this compound | K₃PO₄ | 89 |

| 2-Bromothiophene | N-Phenylbenzenesulfonamide | Pd₂ (dba)₃ / this compound | Cs₂CO₃ | 93 |

| 1-Bromo-4-(trifluoromethyl)benzene | N-Methylmethanesulfonamide | Pd₂ (dba)₃ / this compound | K₂CO₃ | 84 |

Ligand Design, Optimization, and Catalyst Discovery Strategies

Principles of Ligand Design for Enhanced Catalytic Activity and Selectivity

The rational design of phosphine (B1218219) ligands is a cornerstone of modern catalysis. The ability to systematically modify the steric and electronic properties of these ligands allows for the fine-tuning of catalyst performance for specific chemical transformations. csic.eslibretexts.org

The incorporation of adamantyl groups into phosphine ligands, as seen in Ad-BippyPhos, imparts significant steric bulk. smolecule.com This sterically demanding nature is a key feature that contributes to its high efficacy in various catalytic reactions. The bulky di(1-adamantyl)phosphino fragment is a common feature in several effective ligand scaffolds. sigmaaldrich.com The adamantyl substituents create a sterically hindered environment around the metal center, which can promote the formation of low-coordinate, highly reactive catalytic species. sci-hub.se This steric hindrance can also play a crucial role in influencing the regioselectivity and preventing undesired side reactions. For instance, in palladium-catalyzed amination reactions, the steric properties of this compound contribute to high selectivity for the desired monoarylamine product. unimi.it

The adamantyl groups also contribute to the electronic properties of the ligand. Trialkylphosphines with bulky substituents like adamantyl are known to be highly electron-rich. nih.gov This electron-donating character increases the electron density on the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. The combination of significant steric bulk and high electron density makes adamantyl-substituted phosphines like this compound powerful ligands for challenging cross-coupling reactions. nih.gov

This compound belongs to the class of biarylphosphine ligands, which are renowned for their tunability. csic.esresearchgate.net The biaryl scaffold provides a robust framework upon which steric and electronic parameters can be systematically adjusted. csic.es This tuning is achieved by modifying the substituents on the biaryl backbone and on the phosphorus atom. csic.esrsc.org

The stereoelectronic properties of such ligands are critical in controlling the activity, selectivity, and stability of the resulting transition metal catalysts. csic.es For instance, the introduction of different substituents on the aryl rings can modulate the ligand's electron-donating ability and its steric profile, including the Tolman cone angle and the percent buried volume. csic.esresearchgate.net These parameters have been shown to correlate with catalytic performance. acs.orgsemanticscholar.org In the case of this compound, the combination of the adamantyl groups on the phosphorus and the triphenyl-bipyrazole backbone results in a unique set of steric and electronic properties that have proven effective in a range of catalytic applications, including C-N, C-O, and C-C bond-forming reactions. smolecule.com

The ability to fine-tune these parameters allows for the development of ligands optimized for specific, often difficult, transformations. Research has shown that even subtle modifications to the ligand structure can have significant effects on catalytic performance. csic.es

High-Throughput Experimentation (HTE) for Catalyst Screening

High-throughput experimentation (HTE) has emerged as a powerful tool for the rapid discovery and optimization of catalysts. temple.eduresearchgate.net This approach allows for the parallel screening of numerous ligands and reaction conditions, significantly accelerating the identification of effective catalytic systems. acs.orgsemanticscholar.org

This compound has been successfully identified and utilized through HTE methods. For example, in the development of a general method for the N-arylation of weakly nucleophilic sulfonamides, HTE was employed to screen a variety of phosphine ligands. acs.orgsemanticscholar.orgsemanticscholar.org In these screens, the Pd/AdBippyPhos system was identified as a particularly effective and general catalyst. acs.orgsemanticscholar.orgsemanticscholar.org

The success of this compound in these screenings highlights the importance of its specific structural features. Computational analysis of the ligands investigated revealed that a combination of a large cone angle and an accessible palladium center, a characteristic of this compound, correlated with successful catalysts for these challenging C-N coupling reactions. acs.orgsemanticscholar.orgsemanticscholar.org

A selection of results from a high-throughput screening for the N-arylation of N-phenylmethanesulfonamide is presented in the table below, demonstrating the superior performance of AdBippyPhos (L6) for coupling with a heteroaryl bromide.

| Ligand | Conversion to Product (%) with Aryl Bromide | Conversion to Product (%) with Heteroaryl Bromide |

| L1 (tBuXPhos) | High | Low |

| L2 (JackiePhos variant) | High | Low |

| L3 (JackiePhos variant) | High | Low |

| L4 (BippyPhos) | High | Moderate |

| L5 (CyBippyPhos) | High | Moderate |

| L6 (AdBippyPhos) | High | Highest |

| Data adapted from high-throughput screening results for N-arylation of N-phenylmethanesulfonamide. semanticscholar.org |

This data underscores the critical role of the this compound ligand, particularly for the challenging installation of heteroaromatic groups. acs.orgsemanticscholar.orgsemanticscholar.org

Development of Cooperative Catalytic Systems with this compound

Cooperative catalysis, where multiple catalytic species work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst, is a rapidly developing area of research. temple.edu this compound has shown potential for use in such systems.

The activity of palladium catalysts, including those with this compound, can be significantly influenced by the presence of Lewis or Brønsted acids. temple.edu For instance, Lewis acids can accelerate Pd-catalyzed C-N bond coupling reactions. Mechanistic studies have suggested that metal triflates, acting as Lewis acids, can accelerate catalysis by attenuating halide inhibition through anion binding. temple.edu

In the context of reactions utilizing this compound, the choice of base can also be considered a form of cooperative catalysis. For the synthesis of fluorinated anilines, a palladium catalyst with AdBippyPhos was effective when using the weak base potassium phenoxide (KOPh). nih.gov The use of a weaker base, which can be considered in the context of Brønsted acidity, was crucial for the stability of the sensitive fluoroalkylaniline products. nih.gov This demonstrates a synergistic interplay between the palladium/Ad-BippyPhos catalyst and the base.

Furthermore, it has been proposed that the cooperative action of a transition metal and a Lewis or Brønsted acid can open up new reaction pathways and enhance selectivity. temple.edukarger.com

The concept of cooperative catalysis extends to multi-catalyst systems where different catalysts perform distinct, complementary roles in a reaction sequence. temple.edu While specific examples detailing this compound in a multi-catalyst system are not extensively documented in the provided context, the principles of its reactivity suggest its suitability for such applications.

For example, a system could be envisioned where a palladium/Ad-BippyPhos catalyst performs a cross-coupling reaction, while another catalyst, such as a Brønsted or Lewis acid, activates a substrate or facilitates a subsequent transformation. temple.edu The development of such multi-catalyst systems is a key strategy for enhancing the efficiency and scope of chemical transformations. The robust nature of the this compound ligand and its compatibility with various reaction conditions make it a promising candidate for incorporation into these advanced catalytic systems. smolecule.com

Catalyst Deactivation and Stability Studies

Identification of Off-Cycle Pathways

In the context of palladium-catalyzed C-N coupling reactions, specific deactivation and inhibition pathways involving the BippyPhos ligand framework have been identified. researchgate.netresearchgate.netacs.orgnih.gov One significant irreversible deactivation route involves the C-H insertion of the palladium center into the BippyPhos ligand itself. researchgate.netresearchgate.netacs.orgnih.gov This process leads to the formation of an "off-cycle" palladaphosphacyclobutene complex. researchgate.netresearchgate.netacs.orgnih.gov This species is catalytically inactive and represents a pathway where the active catalyst is permanently removed from the catalytic cycle. researchgate.netresearchgate.netacs.orgnih.gov

Another observed phenomenon is product inhibition, where the desired product of the coupling reaction can coordinate to the palladium center, leading to a deactivated state. researchgate.netresearchgate.netacs.org However, this pathway is not always irreversible. In some cases, while the palladium is deactivated by the product, the BippyPhos ligand is released. researchgate.netresearchgate.netacs.org

Additionally, the development of a modified ligand, 4-methyl AdBippyPhos (KPhos), was pursued to address some of these deactivation issues. nih.gov It was hypothesized that the methyl substituent at the C4 position of the pyrazole (B372694) ring would prevent the metalation that leads to the formation of the off-cycle palladacyclobutene complex. nih.gov While direct observation of the palladacyclobutene complex was not reported in reactions with AdBippyPhos under the studied conditions, the design of KPhos was a proactive measure to block this potential deactivation pathway. nih.gov

Table 1: Observed Deactivation Pathways for BippyPhos-based Catalysts

| Pathway | Description | Consequence |

| Palladaphosphacyclobutene Formation | Irreversible C-H insertion of Pd into the BippyPhos ligand. researchgate.netresearchgate.netacs.orgnih.gov | Formation of a stable, off-cycle complex, leading to permanent catalyst deactivation. researchgate.netresearchgate.netacs.orgnih.gov |

| Product Inhibition | The reaction product coordinates to the palladium center, inhibiting its activity. researchgate.netresearchgate.netacs.org | Reversible or irreversible deactivation of the palladium catalyst. researchgate.netresearchgate.netacs.org |

Ligand Recycling and Reusability in Catalysis

A notable aspect of the catalyst system involving BippyPhos is the potential for in situ ligand recycling. researchgate.netresearchgate.netacs.org In instances of product inhibition where the ligand is released from the deactivated palladium complex, it can re-enter the catalytic cycle by coordinating with a new palladium precursor. researchgate.netresearchgate.netacs.org This continuous, in situ recycling mechanism has been shown to allow for effective catalysis even with a low initial ligand-to-palladium (L:Pd) ratio, without negatively impacting the reaction kinetics. researchgate.netresearchgate.netacs.org

The reusability of palladium catalysts supported by BippyPhos has also been explored in the context of sustainable chemistry, particularly under micellar conditions using an aqueous medium. thieme-connect.comacs.org In a palladium-catalyzed Buchwald-Hartwig amination of aryl chlorides with aliphatic amines, a catalyst system comprising a palladium precursor and BippyPhos was recovered and reused. thieme-connect.com The catalytic activity showed a slight decrease upon reuse, with the yield dropping from 98% to 90% on the third run. thieme-connect.com This demonstrates a degree of robustness and potential for catalyst recycling, which is economically and environmentally beneficial. thieme-connect.comresearcher.life

Table 2: Catalyst Reusability Study in Buchwald-Hartwig Amination

| Catalytic Run | Yield (%) |

| 1st | 98 |

| 2nd | Not specified |

| 3rd | 90 |

| Data from a study on BippyPhos-ligated Pd-catalyzed BHA reaction under micellar conditions. thieme-connect.com |

Broader Research Implications and Future Directions

Contribution to Synthesis of Biologically Active Compounds

The Ad-BippyPhos ligand has proven instrumental in the synthesis of a variety of biologically active compounds, primarily through its application in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are prevalent in many pharmaceutical agents. smolecule.com

A significant application of this compound is in the synthesis of N,N-diaryl sulfonamides, a motif found in numerous therapeutic agents, including treatments for cancer, retroviral infections, and hepatitis C. semanticscholar.orgsemanticscholar.org The palladium/Ad-BippyPhos catalyst system has been shown to be highly effective for the C-N coupling of weakly nucleophilic sulfonamides with heteroaryl halides, a transformation that is challenging with other catalyst systems. semanticscholar.orgsemanticscholar.org This methodology provides access to a wide array of N,N-diaryl sulfonamides with functionality relevant to pharmaceuticals. semanticscholar.org For instance, the synthesis of analogs of GSK8175, a hepatitis C NS5B inhibitor, highlights the importance of efficient N,N-diarylsulfonamide synthesis. semanticscholar.orgsemanticscholar.org